molecular formula C11H8FNO2 B2512502 6-(3-Fluorophenoxy)pyridin-3-OL CAS No. 1824631-19-7

6-(3-Fluorophenoxy)pyridin-3-OL

Cat. No.: B2512502
CAS No.: 1824631-19-7
M. Wt: 205.188
InChI Key: ZNNOGOALYVWAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenoxy)pyridin-3-ol (CAS 1824631-19-7) is a fluorinated pyridine derivative that serves as a valuable chemical building block and scaffold in medicinal chemistry and antibacterial drug discovery. The compound features a phenol ether linkage connecting a fluorophenyl ring and a hydroxypyridine ring, a structural motif known to improve physicochemical properties in drug candidates . This scaffold is of significant research value in the development of novel anti-infective agents. Recent scientific literature highlights that 3,5-disubstituted pyridine chemotypes, particularly those containing an ether linkage, demonstrate potent and selective activity against Mycobacterium tuberculosis H37Rv, including drug-resistant strains . These compounds can act through the inhibition of essential bacterial enzymes such as DprE1, a validated drug target involved in mycobacterial cell wall biosynthesis . Furthermore, the pyridine ring is a privileged structure in drug design, often serving as a bioisostere for benzene rings to enhance pharmacokinetic properties and facilitate hydrogen bonding with biological targets . Researchers can utilize this compound as a key intermediate for generating novel analogs for structure-activity relationship (SAR) studies in antibacterial programs. For Research Use Only. This product is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-fluorophenoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-2-1-3-10(6-8)15-11-5-4-9(14)7-13-11/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNOGOALYVWAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Fluorinated Pyridine Scaffolds in Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. When integrated into a pyridine (B92270) ring, a common scaffold in numerous approved drugs, the benefits are often magnified.

The pyridine scaffold itself is a versatile platform in drug design, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. lookchem.com Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which often aids in aqueous solubility. The combination of a pyridine core with fluorine substitution has proven to be a powerful tool in the development of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. nih.goved.ac.uk

Deconstructing the 6 3 Fluorophenoxy Pyridin 3 Ol Structural Motif

The structural arrangement of 6-(3-Fluorophenoxy)pyridin-3-OL brings together several key features that are highly valued in medicinal chemistry. The molecule is a diaryl ether, a structural class that has been explored for a variety of therapeutic applications, including as enzyme inhibitors. epa.gov

The core components of this motif are:

A Pyridin-3-ol Core: The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for interaction with protein active sites.

A 3-Fluorophenoxy Moiety: The fluorine atom on the phenoxy ring, positioned at the meta position, influences the electronic distribution of the entire ether linkage. This strategic placement can enhance binding interactions and improve metabolic resistance.

The Ether Linkage: The oxygen atom connecting the pyridine (B92270) and phenyl rings provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket.

While specific research on This compound is not extensively published, the broader class of phenoxypyridine derivatives has been investigated for its potential as kinase inhibitors and as modulators of other biological targets.

Historical Context and Future Research Directions

Established Synthetic Routes to the 6-(Phenoxy)pyridin-3-OL Core

The foundational 6-(phenoxy)pyridin-3-ol structure can be assembled through several synthetic pathways. These routes primarily focus on the formation of the ether linkage between the pyridine and phenol (B47542) rings and the functionalization of the pyridine core.

Aromatic Nucleophilic Substitution Reactions with Fluorinated Phenols

A primary and widely utilized method for constructing the 6-(phenoxy)pyridin-3-ol core is through nucleophilic aromatic substitution (SNAr). science.govnih.govyoutube.comnih.gov This reaction typically involves the displacement of a leaving group, most commonly a halogen, from the 6-position of a pyridine ring by a phenoxide nucleophile. For the synthesis of the target compound, this would involve the reaction of a 6-halopyridin-3-ol derivative with 3-fluorophenol (B1196323) in the presence of a base.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 6-positions. youtube.com The presence of an electron-withdrawing group can further enhance this reactivity. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The choice of base is crucial for deprotonating the phenol to generate the more potent phenoxide nucleophile. Common bases used in such reactions include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

The general reaction is depicted below:

Scheme 1: General representation of the SNAr reaction for the synthesis of 6-(phenoxy)pyridin-3-ol derivatives.

Factors such as reaction temperature, solvent, and the nature of the leaving group on the pyridine ring can significantly influence the reaction's efficiency. While fluoride (B91410) is the most electronegative halogen, iodide is often the best leaving group in SNAr reactions due to the weaker carbon-iodine bond.

Pyrido[2,3-d]pyrimidine (B1209978) System Synthesis involving Phenoxy Substituents

The pyrido[2,3-d]pyrimidine scaffold is a related heterocyclic system that can be synthesized with phenoxy substituents. While not a direct route to this compound, the synthetic strategies employed for these more complex structures often involve intermediates and reactions that are relevant to the synthesis of the target molecule. These syntheses can provide insights into the introduction of phenoxy groups onto a pyridine ring that is part of a larger fused system.

Functionalization of Pyridine-3-ol Precursors

An alternative approach involves starting with a pyridine-3-ol precursor and subsequently introducing the phenoxy group at the 6-position. This can be achieved by first halogenating the 6-position of pyridine-3-ol, followed by an SNAr reaction with 3-fluorophenol as described in section 2.1.1. Selective halogenation of pyridine derivatives can be accomplished using various reagents, and the regioselectivity is often dictated by the electronic properties of the substituents already present on the ring.

Furthermore, enzymatic hydroxylation has been explored for the functionalization of pyridine rings. For instance, flavin-dependent monooxygenases have been shown to catalyze the hydroxylation of pyridine-containing substrates. nsf.govresearchgate.netnih.gov While this approach offers high regioselectivity, its application in large-scale chemical synthesis may be limited. A more recent development involves the photochemical valence isomerization of pyridine N-oxides to achieve C3-selective hydroxylation, offering a metal-free method for this transformation. nih.gov

Strategies for Introducing the 3-Fluorophenoxy Moiety

The introduction of the specific 3-fluorophenoxy group onto the pyridine backbone can be accomplished through modern catalytic cross-coupling reactions or by leveraging nucleophilic addition strategies.

Coupling Reactions with Substituted Fluorophenols (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, for instance, is a well-established method for forming carbon-nitrogen bonds and has been extended to the formation of carbon-oxygen bonds, providing a route to diaryl ethers. This reaction would involve the coupling of a 6-halopyridin-3-ol with 3-fluorophenol using a palladium catalyst and a suitable phosphine (B1218219) ligand.

The general catalytic cycle for a Buchwald-Hartwig C-O coupling reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide complex, and finally reductive elimination to yield the diaryl ether product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling, traditionally used for C-C bond formation, can also be adapted for the synthesis of aryl ethers, although less commonly than the Buchwald-Hartwig reaction.

Coupling ReactionCatalyst/Ligand System (Examples)Key Features
Buchwald-Hartwig C-O Coupling Pd(OAc)₂ / BINAP, Pd₂(dba)₃ / XantphosHigh functional group tolerance, mild reaction conditions.
Ullmann Condensation Copper-based catalysts (e.g., CuI, Cu₂O)Often requires higher temperatures than palladium-catalyzed reactions.

Table 1: Examples of coupling reactions for the formation of the C-O bond in 6-(phenoxy)pyridin-3-ol derivatives.

Nucleophilic Addition Reactions for Pyridine Ring Functionalization

Nucleophilic addition reactions to the pyridine ring can also be a viable strategy for introducing substituents. science.govnih.govnsf.gov Activation of the pyridine ring, for example by N-oxidation, can facilitate nucleophilic attack. The subsequent reaction with a 3-fluorophenoxide nucleophile could lead to the desired product after rearomatization. The regioselectivity of such additions is highly dependent on the nature of the activating group and the substituents on the pyridine ring. For instance, direct radiofluorination of pyridine N-oxides has been demonstrated for the synthesis of meta-substituted fluoropyridines. nih.govrsc.org

Synthetic Methodologies for this compound and Its Structural Analogues

The synthesis of advanced derivatives based on the this compound scaffold is a key area of research for developing novel compounds with specific functionalities. This involves sophisticated chemical strategies to modify and build upon the core structure, including the construction of new heterocyclic systems, the introduction of chemical linkers for scaffold diversification, and the stereoselective synthesis of chiral analogues.

**2.3. Synthesis of Advanced this compound Derivatives

The generation of advanced derivatives from the this compound core structure leverages complex synthetic transformations to enhance molecular complexity and explore new chemical space. These methodologies are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules.

A significant strategy in medicinal chemistry is the fusion of additional heterocyclic rings onto a core scaffold. researchgate.net This approach can rigidify the molecular conformation, introduce new vectors for molecular interactions, and modulate solubility and metabolic stability. One effective method for creating such fused systems is through multi-component reactions.

A conceptually novel three-component reaction has been developed for the construction of a six-membered fused N-heterocyclic ring, yielding pyrazolo[3,4-b]pyridine derivatives. rsc.orgresearchgate.net This reaction, catalyzed by triflic acid in acetic acid, utilizes aerial oxygen as an oxidant. rsc.org By applying this methodology, a derivative of the core this compound structure could theoretically be functionalized to participate in a similar cyclization. For instance, an appropriately substituted aminopyrazole could react with a diketone and an aniline (B41778) derivative (or a functionalized aminopyridine derived from the core structure) to generate complex fused systems.

The table below outlines the components and resulting products of a representative three-component reaction for synthesizing pyrazolo[3,4-b]pyridines, a class of fused heterocycles.

Component 1Component 2Component 3Catalyst/ConditionsResulting Heterocyclic System
1,3-Dicarbonyl CompoundAminopyrazole DerivativeAniline DerivativeTriflic Acid (TfOH), Acetic Acid, AirPyrazolo[3,4-b]pyridine

This method provides a versatile pathway to generate libraries of fused heterocyclic systems from simple starting materials, enabling the exploration of novel chemical structures built upon the pyridin-3-ol framework. rsc.orgresearchgate.net

Linker chemistry involves the strategic introduction of molecular bridges to connect the core scaffold to other chemical moieties. This technique is fundamental for generating scaffold diversity and is often employed in the design of compounds intended to interact with multiple biological targets or to optimize pharmacokinetic properties.

Research into structurally related fluorophenoxy-pyridine derivatives has demonstrated the successful use of linker chemistry. In one such study, novel 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives were synthesized and conjugated with aza-aryl formamide/amine scaffolds through a structure-based molecular hybridization approach. nih.gov This work highlights the role of a specific linker, a 1H-benzo[e] rsc.orgresearchgate.netmdpi.comthiadiazine-3-carboxamide-4,4-dioxide moiety, in contributing to the antitumor potency of the final compounds. nih.gov

The preliminary structure-activity relationship (SAR) from this study indicated that the nature of the linker and the attached scaffold significantly influenced the inhibitory activity against the c-Met kinase. The data below showcases the efficacy of a lead compound from this series compared to a known inhibitor, Foretinib.

Compoundc-Met Kinase IC50 (nM)MKN-45 Cell Line IC50 (nM)Linker Moiety
26c 8.231H-benzo[e] rsc.orgresearchgate.netmdpi.comthiadiazine-3-carboxamide-4,4-dioxide
Foretinib Not specified23Not applicable

Data sourced from a study on 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives. nih.gov

This example underscores how the rational design of linkers can lead to compounds with significantly enhanced potency, providing a powerful tool for generating diverse and functionally optimized molecular scaffolds. nih.gov

Stereoselective synthesis is essential for creating specific enantiomers or diastereomers of chiral molecules, which is critically important as different stereoisomers can have distinct biological activities. mdpi.com While specific examples for this compound are not detailed in the literature, established stereoselective methods can be applied to generate its chiral analogues. Key methodologies include asymmetric dihydroxylation and catalytic cascade reactions. researchgate.netrsc.org

Sharpless Asymmetric Dihydroxylation: This powerful method converts alkenes into chiral diols with high enantioselectivity using osmium tetroxide and a chiral ligand (e.g., derived from cinchona alkaloids in AD-mix-α or AD-mix-β). researchgate.netmdpi.com An alkene precursor derived from the this compound core could be subjected to this reaction to install two adjacent stereocenters, which can then be used in subsequent cyclization or functionalization steps to produce enantiomerically pure analogues. researchgate.net

Rhodium-Catalyzed Asymmetric Cascade Reactions: Recent advances have shown the utility of rhodium(II)-catalyzed asymmetric three-component cascade reactions for the modular synthesis of chiral heterocycles like 1,3-dioxoles. rsc.org This approach involves the reaction of a carbene precursor, an aldehyde, and a carboxylic acid to assemble complex chiral scaffolds with high enantioselectivity. rsc.org Adapting this methodology could allow for the stereoselective construction of complex side chains or fused rings onto the core pyridine structure.

The following table summarizes key features of these powerful stereoselective techniques.

Synthetic MethodKey Reagents/CatalystsTransformationKey Feature
Sharpless Asymmetric Dihydroxylation Osmium Tetroxide, Chiral Ligand (AD-mix)Alkene to Chiral DiolCreates vicinal stereocenters with high enantiomeric excess. researchgate.netmdpi.com
Rh-Catalyzed Asymmetric Cascade Rh(II) complex, Chiral LigandModular assembly of componentsEfficient construction of complex chiral molecules from simple precursors in a single step. rsc.org

The application of these and other stereoselective strategies, such as those using chiral auxiliaries or organocatalysis, provides a robust toolbox for the synthesis of specific, enantiomerically pure analogues of this compound, enabling detailed investigation of stereochemistry on biological function. mdpi.com

Impact of Fluorine Substitution Pattern and Position on Biological Activity

The presence and position of fluorine atoms on the phenoxy ring of this compound and its analogs play a pivotal role in modulating their biological effects. Fluorine, with its high electronegativity and small size, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.netnih.gov

The strategic placement of fluorine can influence the molecule's conformation and electronic distribution. For instance, substitution adjacent to the hydroxyl group on a phenolic ring has been shown to increase lipophilicity and oxidation potential. nih.gov In contrast, fluorine substitution on the amide group of paracetamol analogs enhanced activity, suggesting that the position of fluorine is critical for its effect on biological function. nih.gov

In a study on amodiaquine (B18356) analogs, fluorine substitution at the 2',6'-positions of the phenolic ring resulted in compounds with higher oxidation potentials, making them more resistant to the formation of toxic metabolites while maintaining antimalarial efficacy. nih.gov This highlights the importance of the fluorine substitution pattern in improving the safety profile of drug candidates.

Table 1: Effect of Fluorine Substitution on Biological Activity

Compound/Analog Substitution Pattern Observed Effect Reference
Fluorinated Paracetamol Analogs Fluorine adjacent to hydroxyl group Increased lipophilicity and oxidation potential nih.gov
Fluorinated Paracetamol Analogs Fluorine on the amide group Enhanced analgesic activity nih.gov
2',6'-Difluoroamodiaquine Fluorine at 2',6'-positions of the phenolic ring Higher oxidation potential, resistance to bioactivation nih.gov

Role of Pyridine Ring Modifications on Target Affinity and Selectivity

Modifications to the pyridine ring of this compound derivatives are a key strategy for fine-tuning their binding affinity and selectivity towards specific biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position, along with the presence of other substituents, dictates the molecule's interaction with the target's binding pocket.

In studies of isonicotinamide-based GSK-3 inhibitors, structural variations on the pyridine ring were extensively explored to improve potency. nih.gov Similarly, research on pyrrolo[3,4-c]pyridine derivatives has shown that the arrangement of this bicyclic system is crucial for its diverse pharmacological activities, including antidiabetic and antiviral effects. mdpi.com The introduction of different functional groups on the pyridine or fused pyrrole (B145914) ring can modulate the compound's electronic properties and steric profile, thereby influencing its target engagement. mdpi.com

For example, in a series of PI3K inhibitors, modifications at the 2-position of a researchgate.netnih.govtriazolo[1,5-a]pyridine core, which can be considered a modified pyridine system, led to compounds with retained antiproliferative activity and reduced toxicity. nih.gov This underscores the potential of pyridine ring modifications to enhance the therapeutic index of drug candidates.

Influence of Substituents on the Phenoxy Moiety

The nature of substituents on the phenoxy moiety of this compound and its analogs significantly impacts their biological properties. Beyond fluorine, the introduction of other groups can alter lipophilicity, steric bulk, and electronic character, which in turn affects target binding and pharmacokinetic profiles.

For instance, in analogs of 6-(phenoxy)pyridin-3-amine, the replacement of the fluoro group with a bulky tert-butyl group on the phenoxy ring was found to enhance lipophilicity and improve membrane permeability, contributing to its activity as a Notch pathway inhibitor. Conversely, the introduction of a difluoromethyl group, a strong electron-withdrawing group, can reduce the basicity of a nearby amine.

The influence of substituents on the phenoxy ring is a common theme in medicinal chemistry. In the context of 4-hydroxyacetanilide (paracetamol) analogs, substitutions on the phenyl ring were shown to affect the planarity of the molecule, which is considered essential for its analgesic activity. nih.gov

Table 2: Influence of Phenoxy Ring Substituents on Biological Properties

Compound/Analog Phenoxy Substituent Observed Effect Reference
6-(4-tert-Butylphenoxy)pyridin-3-amine 4-tert-Butyl Enhanced lipophilicity, improved membrane permeability
6-(Difluoromethyl)pyridin-3-amine hydrochloride Difluoromethyl Reduced amine basicity

Conformational Landscape and Pharmacophore Modeling

The three-dimensional arrangement of atoms (conformation) and the spatial distribution of key chemical features (pharmacophore) of this compound derivatives are critical determinants of their biological activity. Pharmacophore modeling is a computational technique used to identify the essential features required for a molecule to bind to a specific target. nih.gov

A typical pharmacophore model for a kinase inhibitor, a common target for pyridinyl ether compounds, might include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov For instance, a pharmacophore model developed for corticotropin-releasing factor 1 (CRF1) antagonists identified two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as key features. nih.gov

The conformational flexibility of the ether linkage between the pyridine and phenoxy rings allows the molecule to adopt various shapes. The preferred conformation for binding is often the one that minimizes steric clashes and maximizes favorable interactions with the target protein. Understanding the conformational landscape can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.

Isosteric Replacements and Their Effects on Biological Properties

Isosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. In the context of this compound derivatives, various parts of the molecule can be subjected to isosteric replacement.

For example, the pyridine ring could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine (B50134), or thiophene (B33073) to explore different hydrogen bonding patterns and steric interactions. nih.gov The ether linkage (-O-) could be replaced with other linkers such as a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group to alter the conformational flexibility and electronic properties of the molecule.

In a study of PI3K inhibitors, the acetamide (B32628) group of a lead compound was replaced with an alkylurea moiety. nih.gov This isosteric replacement resulted in derivatives that retained their antiproliferative activity and inhibitory action against PI3Ks and mTOR while exhibiting significantly reduced acute oral toxicity. nih.gov This demonstrates how isosteric replacements can lead to compounds with improved drug-like properties.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2',6'-Difluoroamodiaquine
4'-dehydroxy-4'-fluoroamodiaquine
6-(4-tert-Butylphenoxy)pyridin-3-amine
6-(Difluoromethyl)pyridin-3-amine hydrochloride
4-hydroxyacetanilide
Paracetamol
Amodiaquine
N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)- researchgate.netnih.govtriazolo[1,5-a]pyridin-2-yl)acetamide

Biological Target Engagement and Mechanistic Investigations of 6 3 Fluorophenoxy Pyridin 3 Ol and Its Analogues

G-Protein Coupled Receptor (GPCR) Modulation

The versatility of the 6-(3-Fluorophenoxy)pyridin-3-OL scaffold lends itself to interactions with a range of GPCRs, which are integral to numerous physiological processes.

GPR120 Receptor Agonism and Related Signaling Pathways

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. nih.govnih.gov GPR120 is activated by medium and long-chain free fatty acids, including beneficial omega-3 fatty acids. nih.gov Its activation triggers a cascade of signaling events, primarily through Gαq/11 and β-arrestin-2 pathways.

The Gαq/11 pathway activation leads to an increase in intracellular calcium levels, which in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is a crucial incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells. The β-arrestin-2 pathway, on the other hand, is pivotal for the anti-inflammatory effects of GPR120 activation. This pathway can suppress inflammatory responses by inhibiting the TAK1 signaling cascade. medchemexpress.com

While direct studies on this compound as a GPR120 agonist are not extensively available in the public domain, the exploration of structurally related molecules is underway. For instance, a selective GPR120 agonist, GPR120 Agonist 3, has demonstrated a logEC50 of 7.62 and recruits β-arrestin-2 with an EC50 of approximately 0.35 μM. medchemexpress.com This highlights the potential for synthetic small molecules to modulate this receptor. The development of novel GPR120 agonists with improved pharmacokinetic profiles is an active area of research for the treatment of type 2 diabetes. nih.gov

Histamine (B1213489) H3 Receptor Antagonism Mechanisms

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). wikipedia.org Antagonism of the H3 receptor leads to an increased release of these neurotransmitters, which can result in pro-cognitive and wakefulness-promoting effects. wikipedia.org This has made H3R antagonists attractive candidates for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and narcolepsy. wikipedia.orgnih.gov

Dopamine D2/D3 and Serotonin 5-HT1A Receptor Agonism

The interplay between dopamine D2/D3 receptors and the serotonin 5-HT1A receptor is a cornerstone of the mechanism of action for many atypical antipsychotic drugs. nih.gov Agonism or partial agonism at these receptors can modulate dopaminergic and serotonergic neurotransmission, which is often dysregulated in conditions like schizophrenia. The serotonin 5-HT1A receptor and the dopamine D2 receptor can form heterodimers, creating a novel drug target with distinct pharmacological properties from the individual receptors. nih.gov

Compounds that act as dual agonists or partial agonists at both D2/D3 and 5-HT1A receptors are of significant interest. For example, the antipsychotic F15063 acts as a dopamine D2/D3 receptor antagonist and a 5-HT1A receptor agonist. nih.gov This dual action is believed to contribute to its therapeutic profile by increasing dopamine levels in the prefrontal cortex while decreasing hippocampal serotonin, effects that are mediated by 5-HT1A receptors. nih.gov Although direct experimental data for this compound at these receptors is lacking in the available literature, the phenoxypyridine scaffold is a common motif in centrally acting agents, suggesting its potential for interaction with these key neurotransmitter receptors.

Enzyme and Kinase Inhibition Profiles

In addition to GPCR modulation, the inhibitory effects of this compound and its analogues on various enzymes have been explored, revealing potential therapeutic applications in different disease areas.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Its inhibition can lead to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting rapidly proliferating cells. This makes DHODH a target for the treatment of cancer, autoimmune diseases, and viral infections. nih.govnih.gov

A study on 2-(3-alkoxy-1H-pyrazol-1-yl)azines as inhibitors of human DHODH has provided valuable insights into the structure-activity relationship of compounds related to this compound. nih.gov In this research, the inhibitory activity was often evaluated using a phenotypic assay that measures the inhibition of measles virus replication, which is dependent on cellular DHODH activity. The results are expressed as pMIC50 values, which is the negative logarithm of the molar concentration that inhibits 50% of the viral replication.

One of the synthesized analogues, a hydroxylated derivative designated as compound 6t , which shares a pyridinol moiety, demonstrated a pMIC50 of 5.3. nih.gov The study revealed that modifications to the phenoxy and pyridine (B92270) rings significantly impacted the inhibitory activity. For instance, the position of a fluorine atom on the phenoxy ring was found to be critical for the antiviral effect. nih.gov

Table 1: DHODH Inhibitory Activity of Selected Analogues

Compound Modifying Group pMIC50
6t Hydroxyl moiety 5.3 nih.gov
6u Isopropyl derivative 5.9 nih.gov
6q Cyclopropyl group 7.0 nih.gov
8k ortho-Fluoro on phenoxy ring 7.4 nih.gov
8m para-Fluoro on phenoxy ring 5.9 nih.gov

Data is sourced from a study on 2-(3-alkoxy-1H-pyrazol-1-yl)azine inhibitors of human DHODH, where activity is measured as inhibition of measles virus replication.

These findings underscore the potential of the pyridinyl ether scaffold in the design of novel DHODH inhibitors.

Urate Transporter 1 (URAT-1) Inhibition

Urate transporter 1 (URAT-1) is a crucial protein in the kidney responsible for the reabsorption of uric acid from the urine back into the bloodstream. explorationpub.com Inhibition of URAT-1 is a primary strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid. explorationpub.comnih.gov Several URAT-1 inhibitors, such as probenecid, benzbromarone, and lesinurad, are used clinically. explorationpub.comnih.gov

The development of novel URAT-1 inhibitors often involves screening compounds for their ability to block uric acid uptake in cells expressing the transporter. sci-hub.senih.gov While there is no specific data available in the reviewed literature on the URAT-1 inhibitory activity of this compound, the search for new and more selective URAT-1 inhibitors is an active field of research. For example, a fluorescence-based assay has been developed to screen for novel URAT-1 inhibitors, which could be employed to evaluate compounds like this compound. sci-hub.senih.gov The discovery of new scaffolds for URAT-1 inhibition, such as 1H-imidazole[4,5-b]pyridine derivatives, demonstrates the ongoing effort to identify more effective and safer uricosuric agents. nih.gov One such derivative exhibited a potent URAT-1 inhibitory activity with an IC50 of 1.6 μM. nih.gov

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its signaling pathway are critical in the development and progression of various cancers, making it a significant target for therapeutic inhibitors. mdpi.com Alterations in the HGF/c-Met signaling cascade have been implicated in numerous malignancies, including liver, pancreatic, breast, and gastric cancers. mdpi.com Small molecules with a quinoline (B57606) nucleus, which is structurally related to the pyridine core of this compound, have been identified as potent c-Met inhibitors. mdpi.com

Research into quinoline-based inhibitors has led to the development of compounds with significant antiproliferative activity. For instance, a series of novel 4-(2-fluorophenoxy)quinoline derivatives demonstrated potent inhibitory activity against c-Met kinase. nih.gov One promising compound from this series, featuring a cinnoline (B1195905) carboxamide moiety, recorded a c-Met IC50 value of 0.59 nM. nih.gov Further exploration of 3,6-disubstituted quinolines identified a compound with selective c-Met kinase inhibition at an IC50 of 9.3 nM and potent activity against the MKN45 cancer cell line. mdpi.com Additionally, novel 6-aminofuro[3,2-c]pyridines have been described as potent and selective inhibitors of cMET kinase, showing efficacy in in vivo tumor models. nih.gov

Compound ClassTarget KinaseIC50 ValueCell Line ActivityReference
4-(2-fluorophenoxy)quinoline derivativec-Met0.59 nMA549, H460, HT-29, MKN-45, U87MG, SMMC-7721 nih.gov
3,6-disubstituted quinolinec-Met9.3 nMMKN45 mdpi.com
6-aminofuro[3,2-c]pyridinescMET, RONPotent nM rangeNot specified nih.gov

AXL Kinase Inhibition

AXL, a receptor tyrosine kinase, is implicated in cancer progression, therapy resistance, and immune escape. nih.govnih.gov Elevated AXL expression is often correlated with a poor prognosis and resistance to chemotherapy in various cancers, including ovarian cancer. nih.govnih.gov Inhibition of AXL has been shown to restore sensitivity to standard chemotherapeutic agents like platinum and taxanes. nih.gov

Studies have demonstrated that both genetic knockdown and pharmacological inhibition of AXL can enhance the response to carboplatin (B1684641) and paclitaxel (B517696) in cancer cell lines and primary patient-derived cells. nih.gov Small-molecule inhibitors of AXL are in development, with some showing multi-targeted effects. For example, the compound XL092 acts as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including AXL, with an IC50 of 3.4 nM in cell-based assays. selleckchem.com This highlights the potential for pyridine and quinoline-based scaffolds to be developed as AXL inhibitors. selleckchem.com The inhibition of the AXL signaling pathway is a promising strategy to overcome chemoresistance and improve patient outcomes. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govnih.gov The development of BTK inhibitors has transformed the treatment landscape for these conditions. nih.gov

While first-generation inhibitors like Ibrutinib bind irreversibly, research has expanded to include reversible inhibitors and compounds with greater selectivity to minimize off-target effects. nih.govmdpi.com Analogues featuring a pyridine core have shown significant promise as BTK inhibitors. Specifically, pyridine carboxamides have been developed that exhibit potent enzymatic and cellular inhibitory activity, comparable to Ibrutinib. mdpi.com One such derivative demonstrated an IC50 of 0.6 nM against BTK and showed high selectivity in a large kinase panel. mdpi.com Reversible inhibitors, such as CGI-1746 which has a pyrazine (B50134) core, have also been developed, showing potent BTK inhibition with an IC50 of 1.9 nM and providing a strong rationale for their use in inflammatory diseases by blocking cytokine production. mdpi.com

Compound ClassInhibition TypeTarget KinaseIC50 ValueReference
Pyridine carboxamide derivativeNot specifiedBTK0.6 nM mdpi.com
CGI-1746 (Pyrazine core)ReversibleBTK1.9 nM mdpi.com

Mycobacterial ATP Synthase Inhibition

Mycobacterial ATP synthase is an essential enzyme for the growth and survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govfrontiersin.org This enzyme has been validated as a key drug target, most notably by the diarylquinoline drug bedaquiline. nih.govfrontiersin.org Bedaquiline inhibits ATP synthesis at nanomolar concentrations, leading to a bactericidal effect. nih.gov

Analogues of this compound, specifically those containing a quinoline scaffold, have been investigated for their antimycobacterial properties. A study on a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives found excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 3.41–12.23 μM. nih.gov In silico docking studies suggested that these compounds likely exert their effect by binding to and inhibiting ATP synthase, confirming this enzyme as their plausible mode of action. nih.gov This research indicates that the oxetanyl-quinoline framework is a promising lead for developing new treatments for mycobacterial infections. nih.gov

Compound SeriesTarget OrganismMIC Range (μM)Plausible MechanismReference
3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivativesMycobacterium tuberculosis H37Rv3.41–12.23ATP synthase inhibition nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors (PPARα, PPAR-β/δ, and PPAR-γ) that regulate gene transcription related to lipid and glucose metabolism, inflammation, and cell proliferation. nih.govnih.gov These receptors are activated by ligands such as fatty acids and can influence a wide array of physiological processes. nih.govnih.gov

Activation of PPARs, particularly PPARα, has been shown to play a role in various cellular functions. For instance, PPARα activation can control fatty acid metabolism and regulate biotransformation processes, especially in the liver. ijbs.com In the context of the immune system, PPAR-δ has been shown to limit the expansion of pathogenic T-helper cells in central nervous system autoimmunity. nih.gov While a direct link between this compound and PPAR activation is not established in the provided context, the broad regulatory functions of PPARs make them a potential, though currently unexplored, target for pyridine-based compounds.

Mechanisms of Antimicrobial Action

The antimicrobial properties of pyridine-based compounds have been a subject of extensive research, leading to the development of various agents targeting both Gram-positive and Gram-negative bacteria.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated a range of antibacterial activities. Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, for example, exhibited activity against a panel of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov These compounds, however, showed no activity against Gram-negative E. coli. nih.gov One particularly potent compound from this series, 7j, displayed an eight-fold stronger inhibitory effect than linezolid (B1675486) against certain Gram-positive strains, with a MIC value of 0.25 µg/mL. nih.gov

In another study, newly synthesized oxetanyl-quinoline derivatives were evaluated for their in vitro antibacterial activity. nih.gov Six of these derivatives showed good activity against the Gram-negative bacterium Proteus mirabilis, with MICs between 31.25 and 62.5 μM. nih.gov One compound also demonstrated good activity against the Gram-positive Bacillus subtilis with a MIC of 31.25 μM. nih.gov However, activity against Escherichia coli was limited. nih.gov

Furthermore, alkyl pyridinol compounds, which share the pyridinol core, have shown selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.5–1 μg/mL. mdpi.com These compounds were ineffective against the Gram-negative P. aeruginosa. mdpi.com The position of the nitrogen atom in the pyridinol ring was found to influence the antimicrobial potency. mdpi.com

Compound ClassGram-Positive Activity (MIC)Gram-Negative Activity (MIC)Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives0.25–32 µg/mLInactive against E. coli nih.gov
Oxetanyl-quinoline derivativesGood against B. subtilis (31.25 μM)Good against P. mirabilis (31.25-62.5 μM) nih.gov
Alkyl pyridinol compounds0.5–16 μg/mL against S. aureus/MRSAInactive against P. aeruginosa mdpi.com

Antifungal Activities against Fungal Pathogens

The pyridine ring is a well-established scaffold in the development of antifungal agents. nih.govresearchgate.netmdpi.comnih.gov Its derivatives have demonstrated a broad spectrum of activity against various fungal pathogens. pnas.orgresearchgate.netnih.gov The inclusion of a phenoxy group, as seen in this compound, is also a feature of some antifungal compounds, suggesting that this structural motif may contribute to the compound's potential antifungal efficacy.

Although direct studies on this compound are limited, research on analogous structures provides valuable structure-activity relationship (SAR) insights. For instance, a series of pyrimidine derivatives containing a phenoxy moiety has been synthesized and evaluated for antifungal properties. frontiersin.orgnih.govnih.gov One study reported that compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (a compound with a substituted phenoxy group) exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.orgnih.gov This highlights the potential of the phenoxy group in modulating antifungal potency.

Furthermore, the presence of a fluorine atom, as in the 3-fluorophenoxy group of the title compound, can significantly influence the biological activity of small molecules. Halogenation is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.

The mechanism of action for many antifungal pyridine derivatives involves the inhibition of crucial fungal enzymes. One of the most prominent targets is lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govmdpi.comresearchgate.netmdpi.com Azole antifungals, for example, bind to the heme iron in the active site of this enzyme, disrupting ergosterol production and leading to fungal growth inhibition. nih.govmdpi.commdpi.com It is plausible that phenoxypyridine derivatives could exert their antifungal effects through a similar mechanism.

Antimycobacterial Activities against Mycobacterium tuberculosis

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, is a global health priority, and the development of new antimycobacterial agents is crucial. Pyridine-containing compounds have historically played a significant role in TB treatment, with isoniazid (B1672263) being a cornerstone of first-line therapy. nih.govnih.gov

Research into pyridine derivatives continues to yield promising antimycobacterial candidates. For example, a study on 2,4-disubstituted pyridine derivatives identified compounds with significant bactericidal activity against M. tuberculosis located intracellularly within human macrophages and against biofilm-forming tubercle bacilli. nih.gov Another area of investigation involves linking pyridine-4-carbohydrazide (the core of isoniazid) with other antimicrobial agents to create "mutual" bioactive amides with enhanced efficacy against both drug-susceptible and multidrug-resistant (MDR) M. tuberculosis strains. nih.govnih.gov Some of these derivatives, particularly those incorporating diphenyl (thio)ethers and biphenyl (B1667301) analogues, have shown potent antimycobacterial activity with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, surpassing the activity of isoniazid. nih.govnih.gov

While direct antimycobacterial data for this compound is not available, the structural similarities to known antimycobacterial pyridine derivatives suggest its potential in this therapeutic area. The combination of the pyridine core, a known pharmacophore for antimycobacterial activity, with a fluorophenoxy group could lead to novel interactions with mycobacterial targets.

Receptor Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of how a drug binds to its biological target is fundamental to rational drug design. These parameters provide a more detailed picture of the drug-target interaction than simple affinity measurements (like IC50 or Ki) and can correlate with in vivo efficacy and duration of action.

Binding kinetics describes the rates of association (kon) and dissociation (koff) of a ligand to and from its receptor. A slow dissociation rate (low koff) can lead to a prolonged duration of action, as the drug remains bound to its target for a longer period.

Thermodynamics of binding, determined through techniques like isothermal titration calorimetry (ITC), reveals the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). This information can elucidate the nature of the forces driving the interaction, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects.

Examples from Antifungal and Antimycobacterial Drug Discovery:

Antifungal Agents Targeting Lanosterol 14α-Demethylase: The binding of azole antifungals like fluconazole (B54011) to lanosterol 14α-demethylase is a well-studied example. Structural studies have revealed how the triazole ring of fluconazole coordinates with the heme iron in the enzyme's active site. nih.gov The thermodynamics of this interaction are influenced by hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov

Antimycobacterial Agents:

Isoniazid and InhA: Isoniazid is a prodrug that, once activated, forms a covalent adduct with NAD. This adduct then acts as a slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis in the mycobacterial cell wall. pnas.orgnih.gov The slow dissociation of the INH-NAD adduct from InhA contributes to its potent antimycobacterial effect. pnas.org Thermodynamic studies have shown that mutations in InhA can reduce the binding affinity of the INH-NAD adduct, leading to drug resistance. nih.gov

Ethambutol (B1671381) and Arabinosyltransferases: Ethambutol is another first-line anti-TB drug that targets cell wall synthesis by inhibiting arabinosyltransferases (EmbA, EmbB, and EmbC). nih.govshanghaitech.edu.cndrugbank.com Cryo-electron microscopy and X-ray crystallography have provided detailed structural insights into how ethambutol binds to the active site of these enzymes, competing with the natural substrates. nih.govshanghaitech.edu.cndrugbank.com The binding affinity of ethambutol to the EmbA-EmbB complex has been measured, providing a quantitative basis for its inhibitory action. researchgate.net

While no specific kinetic or thermodynamic data exists for this compound, the principles derived from the study of established antifungal and antimycobacterial drugs provide a framework for the potential investigation of this compound and its analogues. Future studies could explore its binding to potential targets like fungal CYP51 or mycobacterial enzymes using techniques such as surface plasmon resonance (SPR) for kinetics and isothermal titration calorimetry (ITC) for thermodynamics. Such investigations would be crucial in elucidating its mechanism of action and guiding the development of more potent derivatives.

Computational Chemistry and Structural Bioinformatics for 6 3 Fluorophenoxy Pyridin 3 Ol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Characterization of Binding Modes and Key Residue Interactions

Molecular docking simulations for 6-(3-Fluorophenoxy)pyridin-3-OL would involve preparing the three-dimensional structure of the ligand and the chosen biological target, which could be a receptor or an enzyme implicated in a disease pathway. The docking algorithm then systematically explores various possible conformations of the ligand within the binding site of the target, scoring each conformation based on a force field that approximates the binding energy.

The primary output of this process is a set of predicted binding poses. Analysis of these poses would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the target protein. For instance, the hydroxyl group on the pyridine (B92270) ring and the fluorine atom on the phenoxy group could act as hydrogen bond donors or acceptors, respectively, forming specific interactions with the protein backbone or side chains. The aromatic rings of the phenoxy and pyridine moieties could also engage in hydrophobic and aromatic interactions with corresponding residues in the binding pocket.

Table 1: Illustrative Key Residue Interactions for this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
ASP 154Hydrogen Bond2.1
LYS 88Hydrogen Bond2.5
PHE 152Pi-Pi Stacking3.8
LEU 75Hydrophobic4.2
VAL 83Hydrophobic4.5

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual research findings for this compound.

Prediction of Binding Affinities

A crucial outcome of molecular docking is the estimation of the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG). This value provides a quantitative measure of the strength of the interaction between the ligand and its target. A lower (more negative) binding affinity generally suggests a more stable and potent interaction. These predicted affinities are instrumental in ranking and prioritizing a series of compounds for further experimental validation. For example, in studies of similar pyridine derivatives, computational approaches have been used to select compounds with improved properties for further synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then employed to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Molecular Dynamics Simulations to Elucidate Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the ligand-target complex, offering insights that are not accessible through static docking studies.

An MD simulation of this compound bound to its target would start with the docked pose and simulate the movements of the entire system, including the protein, the ligand, and surrounding solvent molecules, over a specific period (typically nanoseconds to microseconds). This allows for the assessment of the stability of the binding pose and the conformational flexibility of both the ligand and the protein upon binding. The simulation can reveal how the initial interactions evolve over time, whether key hydrogen bonds are stable, and if the ligand induces any conformational changes in the protein. Such simulations are crucial for validating docking results and gaining a more accurate understanding of the binding dynamics, which can be invaluable for the design of improved inhibitors. For example, MD studies on phenothiazine (B1677639) derivatives have been used to confirm the stability of the compounds within the catalytic pockets of their target enzymes. nih.gov

Virtual Screening and In Silico Library Design for Novel Analogues

The exploration of novel analogues of this compound is significantly accelerated by computational chemistry and structural bioinformatics. Virtual screening and the in silico design of compound libraries are pivotal strategies that enable the rapid identification of promising new chemical entities with potentially enhanced biological activities or improved physicochemical properties. These approaches are more time- and cost-effective than traditional high-throughput screening of physical compounds.

Virtual screening campaigns for analogues of this compound typically commence with the generation of a large, diverse virtual library of related compounds. This library can be constructed by systematically modifying the core scaffold. For instance, substitutions can be explored at various positions on both the pyridine and the phenoxy rings. The nature of the substituents can be varied to modulate electronic properties, steric bulk, and hydrogen bonding capacity.

Once a virtual library is established, a variety of computational filters and scoring functions are applied to prioritize a smaller subset of compounds for synthesis and experimental testing. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening relies on the principle that structurally similar molecules are likely to have similar biological activities. This can involve searching for compounds with a high degree of 2D or 3D structural similarity to the parent molecule, this compound. Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen large databases for molecules that match the pharmacophore.

Structure-based virtual screening, on the other hand, requires a three-dimensional structure of the biological target, typically a protein. Molecular docking simulations are then used to predict the binding mode and affinity of each compound in the virtual library to the target's binding site. The compounds are ranked based on their predicted binding scores, and the top-ranking candidates are selected for further investigation.

The design of in silico libraries of this compound analogues often involves computational enumeration of accessible derivatives. For example, a library could be designed by introducing a range of substituents at the ortho-, meta-, and para-positions of the phenoxy ring, or by exploring different substitution patterns on the pyridine core. The calculated physicochemical properties of these virtual analogues can be used to filter the library for compounds with desirable drug-like characteristics.

A hypothetical workflow for the virtual screening of novel analogues of this compound might involve the following steps:

Library Generation: Create a virtual library of several thousand analogues by combinatorial enumeration of substituents on the parent scaffold.

Physicochemical Filtering: Filter the library based on calculated properties such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors to ensure drug-likeness.

Pharmacophore Screening: If a pharmacophore model has been developed, use it to rapidly screen the filtered library and select compounds that match the key features.

Molecular Docking: For the hits from pharmacophore screening, perform molecular docking into the binding site of a relevant biological target to predict binding affinities and poses.

Hit Selection: Select a final set of high-ranking compounds for synthesis and biological evaluation based on a consensus of the different screening methods.

The following data tables illustrate the types of information that would be generated during such a computational study.

Table 1: Hypothetical Physicochemical Properties of Designed Analogues

Compound IDModification from Parent ScaffoldMolecular FormulaCalculated cLogPPredicted Aqueous Solubility (logS)
Parent This compoundC₁₁H₈FNO₂2.1-2.5
Analogue 1 4-Fluoro substitution on phenoxy ringC₁₁H₇F₂NO₂2.3-2.8
Analogue 2 2-Chloro substitution on phenoxy ringC₁₁H₇ClFNO₂2.7-3.1
Analogue 3 5-Methyl substitution on pyridine ringC₁₂H₁₀FNO₂2.4-2.6
Analogue 4 4-Amino substitution on phenoxy ringC₁₁H₉FN₂O₂1.5-2.0

Table 2: Illustrative Virtual Screening Hit List with Docking Scores

Compound IDTarget ProteinDocking Score (kcal/mol)Key Predicted Interactions
Analogue 5 Hypothetical Kinase A-9.2H-bond with Asp145, Pi-Pi stacking with Phe80
Analogue 6 Hypothetical Kinase A-8.8H-bond with Glu98, Halogen bond with Lys45
Analogue 7 Hypothetical Kinase B-9.5H-bond with Ser210, Pi-cation with Arg15
Analogue 8 Hypothetical Kinase B-9.1H-bond with Asn212, Hydrophobic interaction with Leu75

These computational approaches enable a more focused and efficient discovery process for novel analogues of this compound, ultimately guiding synthetic efforts toward compounds with the highest probability of success.

Preclinical Pharmacological and Biological Assessments of 6 3 Fluorophenoxy Pyridin 3 Ol Derivatives in Vitro Studies

In Vitro Enzyme Activity Assays and Inhibition Kinetics

Research on other related pyridinylphenyl derivatives has also highlighted their potential as kinase inhibitors. For instance, various 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated against a panel of disease-relevant protein kinases, showing inhibitory activity against enzymes such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 (GSK-3). These findings underscore the potential of the pyridinyl core structure, shared by 6-(3-fluorophenoxy)pyridin-3-ol, to interact with the ATP-binding sites of various kinases.

The inhibitory activity of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, can be further elucidated through kinetic studies by analyzing the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations.

Table 1: Kinase Inhibition Data for Analogs of this compound

Compound/Derivative ClassTarget KinaseReported Activity (IC₅₀)
6-(4-Fluorophenoxy)pyridin-3-amine (B135470)FLT3Inhibition noted, specific IC₅₀ not publicly detailed
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesCDK50.41 µM
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesGSK-31.5 µM
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesDYRK1A11 µM
Data is for related analog compounds and not this compound itself.

Cell-Based Functional Assays for Receptor Activation or Inhibition

Studies on the analog 6-(4-fluorophenoxy)pyridin-3-amine have demonstrated significant cytotoxicity against various cancer cell lines. nih.gov In these assays, the compound was shown to inhibit the proliferation of cancer cells, with reported IC₅₀ values of 11.46 µM in MCF-7 (breast cancer) and 13.73 µM in HT-29 (colorectal cancer) cell lines. nih.gov This anti-proliferative effect is thought to be mediated through the inhibition of signaling pathways critical for tumor growth. nih.gov

While specific receptor binding and activation/inhibition data for this compound are not available, the broader class of pyridinyl-containing compounds has been investigated for activity at various receptors. For example, screening of diverse chemical libraries containing pyridinyl scaffolds often includes assays for G-protein coupled receptors (GPCRs) and other cell surface receptors to determine potential on-target and off-target effects.

Table 2: Cytotoxicity Data for an Analog of this compound

CompoundCell LineCell TypeReported IC₅₀
6-(4-Fluorophenoxy)pyridin-3-amineMCF-7Breast Cancer11.46 µM nih.gov
6-(4-Fluorophenoxy)pyridin-3-amineHT-29Colorectal Cancer13.73 µM nih.gov
Data is for a related analog compound and not this compound itself.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial potential of novel heterocyclic compounds is an area of active research. While there is no specific data on the antimicrobial activity of this compound, related structures containing the pyridinyl-ether linkage have been explored. For instance, novel substituted (pyridin-3-yl)phenyloxazolidinones have been developed as antibacterial agents. nih.gov These compounds have shown excellent activity against a range of Gram-positive pathogens, including linezolid-resistant Streptococcus pneumoniae. nih.gov

Antimicrobial susceptibility is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These assays are performed against a panel of clinically relevant bacterial and fungal strains.

Table 3: General MIC Values for Reference Antimicrobial Agents

Antimicrobial AgentOrganismMIC₉₀ (µg/mL)
PenicillinStaphylococcus aureus4.0
CloxacillinStaphylococcus aureus0.5
CephapirinStaphylococcus aureus0.5
ErythromycinStaphylococcus aureus0.5
This table provides context for MIC values and does not represent data for this compound or its derivatives.

Evaluation of Metabolic Stability in Biological Matrices

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile and dosing regimen. In vitro assays using biological matrices such as liver microsomes and plasma are commonly employed to predict in vivo metabolic clearance.

Specific metabolic stability data for this compound is not publicly available. However, studies on other fluorinated pyridine (B92270) derivatives, such as [¹⁸F]3-fluoro-4-aminopyridine, have shown that these compounds can be metabolized by cytochrome P450 enzymes, particularly CYP2E1. The primary metabolic transformations often involve hydroxylation and N-oxidation. The introduction of a fluorine atom can sometimes block potential sites of metabolism, thereby improving metabolic stability, a strategy known as "metabolic blocking."

The stability of a compound in liver microsomes is typically assessed by incubating the compound with the microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) and measuring the decrease in the parent compound's concentration over time. The results are often expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (Clᵢₙₜ).

Table 4: Factors Influencing In Vitro Metabolic Stability

ParameterDescription
Compound Structure The presence of metabolically labile functional groups can decrease stability.
Enzyme System The type and concentration of metabolic enzymes (e.g., liver microsomes, S9 fraction, hepatocytes) used in the assay.
Cofactors The presence of necessary cofactors like NADPH is crucial for many metabolic reactions.
Incubation Conditions Parameters such as temperature, pH, and incubation time can affect metabolic rates.

Assessment of Selectivity Against Off-Targets

Selectivity is a critical aspect of drug safety, as the interaction of a compound with unintended "off-targets" can lead to adverse effects. For kinase inhibitors, selectivity profiling is often conducted by screening the compound against a large panel of kinases.

While a specific selectivity profile for this compound is not available, the activity of related compounds provides some clues about potential off-targets. For example, the analog 6-(4-fluorophenoxy)pyridin-3-amine was identified as an FLT3 inhibitor, suggesting that other kinases with similar ATP-binding pockets could be potential off-targets. Furthermore, some pyridinyl-containing compounds have been shown to interact with monoamine oxidases (MAOs), indicating that these enzymes could also be a potential off-target class for this chemical scaffold. nih.gov

Selectivity is typically assessed through broad screening panels, such as kinase panels or receptor panels, where the compound is tested at a fixed concentration against a wide array of biological targets. The results are usually reported as the percent inhibition at that concentration, and for any significant "hits," a full dose-response curve is generated to determine the IC₅₀ or binding affinity (Kᵢ).

Emerging Applications and Future Research Directions

Rational Design Principles for Enhanced Target Specificity

The future development of 6-(3-Fluorophenoxy)pyridin-3-ol as a therapeutic agent will heavily rely on the application of rational design principles to enhance its specificity for biological targets. The presence of the 3-fluorophenoxy moiety and the pyridin-3-ol core provides a foundational scaffold that can be systematically modified to optimize interactions with a target's binding site.

Key to this approach is the detailed understanding of the target protein's three-dimensional structure, often obtained through X-ray crystallography or cryo-electron microscopy. Computational modeling and molecular docking studies can then be employed to predict how modifications to the this compound structure will affect its binding affinity and selectivity. For instance, the fluorine atom on the phenoxy ring can form specific halogen bonds or other non-covalent interactions within a protein's binding pocket, a feature that can be exploited to achieve greater target specificity.

Furthermore, structure-activity relationship (SAR) studies will be crucial. By synthesizing and testing a series of analogs with variations in the substitution pattern of the phenoxy and pyridine (B92270) rings, researchers can identify key structural features that govern target engagement. This iterative process of design, synthesis, and biological evaluation is fundamental to refining the molecule's properties and minimizing off-target effects.

Development of Multi-Target Directed Ligands

The structural framework of this compound also lends itself to the development of multi-target directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets simultaneously, a strategy that can be particularly effective in treating complex diseases like cancer and neurodegenerative disorders.

The phenoxypyridine scaffold is a common feature in various kinase inhibitors. By strategically modifying the substituents on this core, it may be possible to design derivatives of this compound that inhibit multiple kinases involved in a particular disease pathway. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance compared to single-target agents.

For example, research on other heterocyclic compounds has demonstrated the feasibility of designing dual inhibitors of targets such as kinases and other enzymes or receptors. The design of such MTDLs often involves incorporating pharmacophoric elements from known inhibitors of the desired targets into a single molecular scaffold.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

While the precise mechanism of action for this compound is yet to be fully elucidated, insights from structurally similar compounds suggest several potential therapeutic avenues for exploration.

Derivatives of phenoxypyridine have been investigated for a variety of biological activities. For instance, compounds with a pyridinyloxy core have been explored as potential antiviral agents. One study focused on 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives as potential anti-HIV-1 agents. nih.gov This suggests that this compound and its analogs could be investigated for their potential to inhibit viral replication or entry.

Integration of High-Throughput Screening and Omics Technologies

The discovery of novel applications for this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and "omics" technologies. HTS allows for the rapid testing of the compound against vast libraries of biological targets, providing a comprehensive overview of its potential activities.

Coupling HTS with omics technologies, such as genomics, proteomics, and metabolomics, can provide deep mechanistic insights. For example, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can help to identify the cellular pathways and networks that are modulated by the compound. This unbiased approach can reveal novel mechanisms of action and suggest new therapeutic indications.

Chemoproteomics, a specialized branch of proteomics, could be particularly valuable. This technique uses chemical probes to identify the direct protein targets of a small molecule within a complex biological sample. By developing a probe based on the this compound scaffold, researchers could definitively identify its binding partners in cells, thereby clarifying its mechanism of action and paving the way for more focused drug development efforts.

Q & A

Q. What are the common synthetic routes for 6-(3-Fluorophenoxy)pyridin-3-OL?

Answer: The synthesis of this compound typically involves coupling reactions between fluorinated phenols and substituted pyridines. Key steps include:

  • Nucleophilic aromatic substitution : Reacting 3-fluorophenol with a halogenated pyridine derivative (e.g., 3-hydroxypyridine bearing a leaving group like chlorine or bromine) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig amination or Ullmann-type couplings for introducing the phenoxy group .

Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with ethyl acetate/hexane gradients.

Q. How is the structure of this compound confirmed?

Answer: Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (broad singlet near δ 9–10 ppm). Fluorine coupling splits adjacent pyridine protons .
  • IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement of the fluorophenoxy and hydroxyl groups .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Answer: Optimization involves systematic variation of parameters:

  • Catalyst screening : Test Pd(OAc)₂, Xantphos, or CuI for coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene. DMF often enhances nucleophilic substitution rates .
  • Temperature gradients : Higher temperatures (100–120°C) may accelerate reactions but risk decomposition.
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity .

Case Study : A 20% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ as a base, enhancing deprotonation of the phenol .

Q. What strategies address contradictions in spectroscopic data during characterization?

Answer: Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from:

  • Tautomerism : The hydroxyl group’s position can lead to keto-enol tautomerism, altering spectral profiles. Use deuterated solvents (DMSO-d₆) to stabilize the enol form .
  • Impurity interference : Confirm purity via HPLC-MS. Compare experimental data with computational predictions (DFT for NMR, DFT-IR) .
  • Crystal packing effects : X-ray diffraction resolves ambiguities in substituent orientation .

Example : In 6-(3-Chloro-4-methylphenyl)pyridin-3-ol, conflicting NMR data were resolved by crystallography, revealing steric hindrance from the methyl group .

Q. How do fluorinated substituents influence the compound’s bioactivity and stability?

Answer: The 3-fluorophenoxy group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5 predicted) .
  • Metabolic stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes .
  • Target binding : The electronegative fluorine participates in halogen bonding with protein residues (e.g., kinase inhibitors) .

Q. What are the best practices for handling and storing this compound?

Answer:

  • Storage : Keep under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the hydroxyl group .
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light (UV degradation observed in similar compounds) .
  • Decomposition : Monitor via periodic HPLC; degradation products include quinoline derivatives via intramolecular cyclization .

Methodological Resources

  • Synthetic Protocols : Refer to Pd-catalyzed coupling methods in and .
  • Characterization Workflows : Combine NMR, IR, and X-ray data as in .
  • Computational Tools : Use DFT (Gaussian) to predict spectroscopic profiles and resolve ambiguities .

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